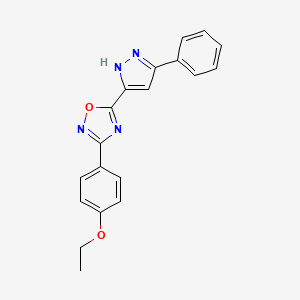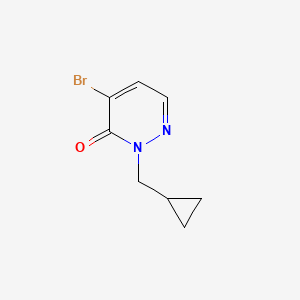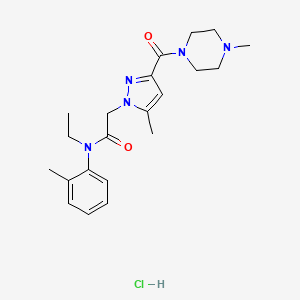![molecular formula C24H20Cl2N2O2S B2739919 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one CAS No. 338957-61-2](/img/structure/B2739919.png)
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
A study focused on a series of quinazolin-4(3H)ones, highlighting their preparation and evaluation for antimicrobial activity. These compounds were found to exhibit remarkable antibacterial and antifungal activities, as determined by the broth dilution method against Gram-positive and Gram-negative bacteria, as well as against fungi like C. albicans, A. niger, and A. clavatus (N. Patel, V. Patel, Hemant R. Patel, Faiyazalam M. Shaikh, Jaymin C. Patel, 2010).
Structural Analysis and Molecular Interactions
Another research explored the hydrogen-bonded structures of quinazolin-4(3H)ones, providing insight into their molecular interactions. This study is crucial for understanding the behavior of such compounds in biological systems and may contribute to the development of new pharmaceuticals (Silvia Cruz, J. Quiroga, J. M. de la Torre, J. Cobo, J. N. Low, C. Glidewell, 2006).
Antitumor and Analgesic Activities
Investigations into quinazolin-4(3H)-ones have also revealed their potential in antitumor and analgesic applications. For example, certain derivatives demonstrated broad-spectrum antitumor effectiveness across various cancer cell lines, suggesting these compounds as promising templates for developing more potent antitumor agents (Nagwa M. Abdel Gawad, Hanan H. Georgey, Riham M. Youssef, Nehad A. El-Sayed, 2010). Additionally, compounds synthesized with 4(3H)-quinazolinone rings were found to have significant analgesic activity, further highlighting the versatile therapeutic potential of these molecules (Osarumwense Peter Osarodion, 2023).
Antihypertensive Effects
Quinazolin-4(3H)-ones linked with isoxazole derivatives have been synthesized and shown to exhibit potent antihypertensive activity in vivo, comparable to clinically used drugs like prazosin. This suggests their potential use in treating hypertension through α1-adrenergic receptor blockade (M. Rahman, Ankita Rathore, A. Siddiqui, Gazala Parveen, M. Shahar Yar, 2014).
Anti-Inflammatory Properties
Research into quinazolin-4(3H)-ones also encompasses their anti-inflammatory properties. Compounds with specific substitutions have shown promise as gastric sparing anti-inflammatory agents, indicating potential for therapeutic applications without the gastrointestinal side effects commonly associated with such treatments (E. Manivannan, S. Chaturvedi, 2011).
Eigenschaften
IUPAC Name |
6,8-dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2S/c1-14-5-4-6-15(2)23(14)28-21(13-31-18-9-7-17(30-3)8-10-18)27-22-19(24(28)29)11-16(25)12-20(22)26/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJCNTBNWXQULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739839.png)
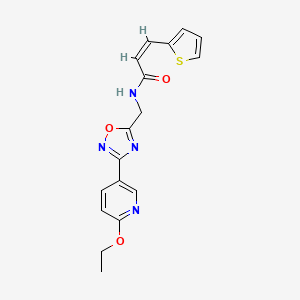
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739845.png)
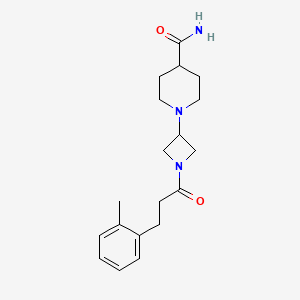



![5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2739851.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2739853.png)
